molecular formula C12H15N5O3S B5086487 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5086487
M. Wt: 309.35 g/mol
InChI Key: LUMAXHOUDJVBIR-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H15N5O3S and its molecular weight is 309.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.08956053 g/mol and the complexity rating of the compound is 349. The solubility of this chemical has been described as 31 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

ZINC03240914, also known as 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide, is a compound that primarily targets zinc-dependent proteins . These proteins play crucial roles in various biological functions, including transcription factors and enzymes of key cell signaling pathways .

Mode of Action

The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation results in changes in the biochemical and physiological effects of the targets, influencing processes such as cell proliferation, apoptosis, and antioxidant defenses .

Biochemical Pathways

ZINC03240914 affects several biochemical pathways through its interaction with zinc-dependent proteins. These pathways include those involved in cell proliferation, apoptosis, and antioxidant defenses . The compound’s action on these pathways can lead to downstream effects such as changes in cell growth, cell death, and the body’s response to oxidative stress .

Pharmacokinetics

The pharmacokinetics of ZINC03240914, like other zinc compounds, involves absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of ZINC03240914’s action are primarily due to its modulation of zinc-dependent proteins . This can lead to changes in cell growth, cell death, and the body’s response to oxidative stress . In addition, the compound’s action can have antimicrobial activity, as seen with other zinc compounds .

Action Environment

The action, efficacy, and stability of ZINC03240914 can be influenced by various environmental factors. For instance, the bioavailability of zinc, which the compound targets, depends on complex interactions with the environment . Understanding these interactions can help predict the compound’s action in different environmental conditions and matrices .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-19-8-4-3-7(5-9(8)20-2)14-10(18)6-21-12-15-11(13)16-17-12/h3-5H,6H2,1-2H3,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMAXHOUDJVBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329132
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

473405-08-2
Record name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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